Product packaging for Azetidine-1-carbonyl chloride(Cat. No.:CAS No. 75485-12-0)

Azetidine-1-carbonyl chloride

Cat. No.: B2933919
CAS No.: 75485-12-0
M. Wt: 119.55
InChI Key: LJPIQCGBOGKQOK-UHFFFAOYSA-N
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Description

Azetidine-1-carbonyl chloride (CAS 75485-12-0) is a versatile chemical reagent that serves as a key synthetic intermediate in organic and medicinal chemistry. Its molecular formula is C4H6ClNO and it has a molecular weight of 119.55 g/mol . The compound features a reactive acyl chloride group attached to a saturated, four-membered azetidine ring, making it a valuable building block for introducing the azetidine pharmacophore into more complex structures. The azetidine ring is an important subunit in a wide variety of synthetic products exhibiting diverse biological activities . Researchers utilize this reagent to prepare novel heterocyclic amino acid derivatives and other constrained molecules, which are valuable as isosteres and conformationally restricted building blocks for generating DNA-encoded libraries and potentially bioactive substances . Its application is fundamental in the exploration and development of new pharmaceutical compounds, including analogues of known therapeutics and positive allosteric modulators. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6ClNO B2933919 Azetidine-1-carbonyl chloride CAS No. 75485-12-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

azetidine-1-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClNO/c5-4(7)6-2-1-3-6/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPIQCGBOGKQOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75485-12-0
Record name azetidine-1-carbonyl chloride
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Synthetic Methodologies for Azetidine 1 Carbonyl Chloride and Precursor Elaboration

General Strategies for Azetidine (B1206935) Ring Construction

The inherent ring strain of azetidines presents a formidable challenge to their synthesis. rsc.org Nevertheless, a variety of elegant and efficient methods have been developed to construct this valuable heterocyclic motif. These strategies can be broadly categorized into several key approaches, each offering unique advantages in terms of substrate scope, stereocontrol, and functional group tolerance.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a cornerstone of azetidine synthesis, typically involving the formation of a carbon-nitrogen bond to close the four-membered ring. A prevalent method involves the cyclization of γ-haloamines or γ-amino alcohols with suitable leaving groups. clockss.org For instance, enantiopure azetidines can be readily synthesized from β-amino alcohols through chlorination followed by deprotonation, which induces a 4-exo-trig ring closure. wikipedia.org This approach, known as the Couty's azetidine synthesis, has proven to be highly efficient for a wide range of substrates. wikipedia.org

Another notable intramolecular strategy is the La(OTf)3-catalyzed regioselective aminolysis of cis-3,4-epoxy amines, which provides a novel route to azetidines. orgsyn.orgwikipedia.org This method is particularly advantageous due to its high yields and tolerance for acid-sensitive and Lewis basic functional groups. wikipedia.org

Table 1: Selected Intramolecular Cyclization Methods for Azetidine Synthesis

Starting Material Reagents/Conditions Key Features
β-Amino alcohols Chlorination, Deprotonation Enantiopure azetidines, Couty's synthesis wikipedia.org
γ-Haloamines Base Classical and widely used method clockss.org
cis-3,4-Epoxy amines La(OTf)3 (catalyst) High yields, good functional group tolerance orgsyn.orgwikipedia.org
Ynamides Copper-based photoredox catalyst Anti-Baldwin radical 4-exo-dig cyclization koreascience.kr

Intermolecular Cycloaddition Reactions

Intermolecular cycloaddition reactions offer a powerful and atom-economical approach to the azetidine ring system. The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a prominent example. researchgate.netrsc.org This reaction can be initiated by UV light or, more recently, by visible light using photocatalysts, which represents a milder and more selective method. rsc.orgresearchgate.net The reaction of 2-isoxazoline-3-carboxylates with alkenes under visible light irradiation, for instance, provides access to highly functionalized azetidines. rsc.org

These photocycloaddition methods are advantageous for rapidly assembling complex azetidine structures with a high degree of regio- and stereoselectivity. researchgate.net The choice of imine and alkene components, as well as the reaction conditions, can significantly influence the outcome of the cycloaddition.

Metal-Catalyzed Azetidine Formation

Transition metal catalysis has emerged as a versatile tool for the synthesis of azetidines, enabling transformations that are often difficult to achieve through other means. Palladium-catalyzed intramolecular C(sp3)-H amination has been successfully employed for the synthesis of functionalized azetidines. rsc.org This reaction proceeds via reductive elimination from an alkyl-Pd(IV) intermediate. rsc.org

Titanium-mediated couplings have also been developed for the synthesis of spirocyclic NH-azetidines from oxime ethers and Grignard reagents. rsc.org Furthermore, titanacyclobutanes, generated from ketones or alkenes, can be halogenated to produce functionalized alkyl dihalides, which are then captured by amines to yield azetidine building blocks. nih.gov

Table 2: Examples of Metal-Catalyzed Azetidine Synthesis

Metal Catalyst Reaction Type Starting Materials
Palladium(II) Intramolecular γ-C(sp3)-H amination Amine with a directing group
Titanium(IV) Intermolecular Kulinkovich-type coupling Oxime ethers and Grignard reagents
Iridium(III) Visible-light photocatalysis 2-Isoxazoline-3-carboxylates and alkenes
Copper Photoinduced radical cyclization Ynamides

Organocatalytic Pathways to Azetidines

The base-induced cyclization of γ-chloro amines is a key step in this organocatalytic sequence, where the choice of base and reaction conditions is crucial to favor cyclization over competing elimination pathways. nih.gov

Strain-Release Reactions for Azetidine Synthesis

The inherent strain in small, bicyclic systems can be harnessed as a driving force for the synthesis of azetidines. Strain-release functionalization of 1-azabicyclo[1.1.0]butanes (ABBs) has emerged as a powerful strategy for the modular and stereocontrolled synthesis of complex azetidines. organic-chemistry.orgmagtech.com.cn The reaction of ABBs with various electrophiles and nucleophiles leads to the predictable formation of two new bonds in a single step.

A four-component, strain-release-driven synthesis of functionalized azetidines has also been reported, leveraging a researchgate.netnih.gov-Brook rearrangement/anion relay sequence. guidechem.com This methodology allows for the modular assembly of substituted azetidines by the sequential addition of three different electrophilic coupling partners to azabicyclo[1.1.0]butyl-lithium. guidechem.com

Carbonyl Chlorination Reactions for Azetidine Derivatives

The conversion of a pre-formed azetidine ring into Azetidine-1-carbonyl chloride is typically achieved through the reaction of an N-unsubstituted or N-alkyl azetidine with a phosgene (B1210022) equivalent. Triphosgene (B27547) (bis(trichloromethyl) carbonate) is a commonly used and safer alternative to gaseous phosgene. guidechem.com

The reaction of N-alkyl azetidines with triphosgene can proceed via two main pathways: N-alkyl scission to afford the desired cyclic N-carbamoyl chloride (this compound derivative), or ring cleavage to yield acyclic N-carbamoyl chlorides. researchgate.netnih.gov The outcome of this reaction is highly dependent on the steric bulk of the N-alkyl substituent on the azetidine ring. nih.gov

For instance, the treatment of N-benzyl azetidine with triphosgene results in a mixture of acyclic carbamoyl (B1232498) chlorides due to ring opening. nih.gov In contrast, N-(1-phenylethyl) substituted azetidines predominantly undergo cleavage of the N-alkyl group, yielding the corresponding cyclic carbamoyl chlorides. nih.gov This selectivity is attributed to the increased steric hindrance around the nitrogen atom, which favors the dealkylation pathway over ring cleavage.

Table 3: Reactivity of N-Alkyl Azetidines with Triphosgene

N-Alkyl Substituent Major Reaction Pathway Product Type
Benzyl Ring cleavage Acyclic N-carbamoyl chlorides nih.gov
1-Phenylethyl N-Alkyl scission Cyclic N-carbamoyl chlorides nih.gov

This differential reactivity underscores the importance of substrate design in achieving the desired carbonyl chlorination of the azetidine nitrogen without compromising the integrity of the four-membered ring.

N-Acylation of Azetidines with Chloroformates or Related Reagents

The direct N-acylation of the azetidine ring with chloroformates or phosgene-equivalents is a direct method for forming the N-COCl bond. However, the inherent ring strain of the four-membered azetidine heterocycle introduces competing reaction pathways that must be considered.

The reaction of N-alkyl azetidines with phosgene surrogates like triphosgene (bis(trichloromethyl) carbonate, BTC) can proceed via two main pathways: N-alkyl ring scission (dealkylation) or ring cleavage to yield cyclic or acyclic N-carbamoyl chlorides, respectively researchgate.netresearchgate.net. The formation of the desired this compound falls into the category of a cyclic N-carbamoyl chloride, resulting from acylation at the nitrogen without ring disruption. The predominant pathway is highly dependent on the substitution pattern on both the azetidine ring and the nitrogen atom, as well as the stereochemistry of the substituents researchgate.net.

A significant competing reaction, particularly with alkyl chloroformates, is the nucleophilic ring-opening of the azetidine. researchgate.netnih.govacs.org Due to the ring strain of the azetidinium intermediate, the chloride ion can attack one of the ring carbons instead of the N-alkyl group, leading to the formation of a γ-chloroamine derivative. acs.orgbioorg.org Studies have shown that while five- and six-membered nitrogen heterocycles (pyrrolidines and piperidines) tend to undergo dealkylation, the strained aziridine (B145994) and azetidine rings are prone to ring-opening. bioorg.orgclockss.org For instance, the reaction of N-benzylazetidine with methyl chloroformate results in a quantitative yield of the ring-opened N-protected γ-chloroamine, with no dealkylation product observed. acs.org This reactivity highlights that the choice of acylating agent and substrate is critical to favor the formation of the intact this compound over the ring-opened product. bioorg.org

Table 1: Reactivity of Azetidines with Chloroformate Reagents
Azetidine SubstrateReagentPrimary OutcomeReference
N-Alkyl AzetidinesTriphosgene (BTC)Competition between N-dealkylation and ring-opening to form N-carbamoyl chlorides. researchgate.netresearchgate.net
N-BenzylazetidineMethyl ChloroformateQuantitative ring-opening to γ-chloroamine. acs.org
Substituted Azetidine-2-carboxylatesMethyl ChloroformateRegio- and stereospecific ring-opening at the C-2 position. bioorg.org
3-Oxo or 3-Alkenyl-N-benzhydryl-azetidineChloroformatesDealkylation (formation of the secondary azetidine). acs.org

General Synthesis of Acid Chlorides Applicable to Azetidine Derivatives

An alternative and often more reliable strategy for the synthesis of this compound involves the conversion of a stable precursor, Azetidine-1-carboxylic acid. This method circumvents the issue of competitive ring-opening by first establishing the N-carboxyl bond and then converting the carboxylic acid to the more reactive acid chloride. Azetidine carboxylic acids are important scaffolds and building blocks for various biologically active compounds. nih.govmdpi.com

The conversion of carboxylic acids to their corresponding acid chlorides is a fundamental transformation in organic synthesis. libretexts.org Several standard reagents are employed for this purpose, each with specific advantages.

Thionyl Chloride (SOCl₂): This is one of the most common reagents for preparing acid chlorides from carboxylic acids. libretexts.orgcommonorganicchemistry.com The reaction proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group. libretexts.org A significant advantage of this method is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the desired acid chloride, often requiring only fractional distillation to remove any excess reagent. libretexts.org

Oxalyl Chloride ((COCl)₂): Another widely used reagent is oxalyl chloride. This reaction is typically performed in an inert solvent like dichloromethane (B109758) and often requires a catalytic amount of N,N-dimethylformamide (DMF). commonorganicchemistry.com The reaction conditions are generally mild.

Phosphorus Chlorides (PCl₅ and PCl₃): Phosphorus(V) chloride (PCl₅) and phosphorus(III) chloride (PCl₃) are also effective for this transformation. libretexts.org PCl₅ reacts with carboxylic acids to produce the acid chloride along with phosphorus oxychloride (POCl₃) and HCl. libretexts.org PCl₃ requires a 3:1 molar ratio of carboxylic acid to reagent and yields phosphorous acid as a byproduct. libretexts.org Separation of the product from the phosphorus-based byproducts can be more complex than with thionyl chloride. libretexts.org

These well-established methods are directly applicable to the synthesis of this compound from its corresponding carboxylic acid precursor.

Table 2: Comparison of Common Reagents for Acid Chloride Synthesis
ReagentTypical ConditionsByproductsAdvantagesReference
Thionyl Chloride (SOCl₂)Neat or in solvent, often refluxed.SO₂(g), HCl(g)Gaseous byproducts simplify purification. libretexts.orgcommonorganicchemistry.comlibretexts.org
Oxalyl Chloride ((COCl)₂)Inert solvent (e.g., DCM), catalytic DMF, room temperature.CO(g), CO₂(g), HCl(g)Mild reaction conditions, gaseous byproducts. commonorganicchemistry.com
Phosphorus Pentachloride (PCl₅)Cold conditions, no solvent required.POCl₃(l), HCl(g)Effective chlorinating agent. libretexts.org
Phosphorus Trichloride (PCl₃)Reactants are heated.H₃PO₃(s)Commonly available reagent. libretexts.org

Reactivity Profiles and Mechanistic Insights of Azetidine 1 Carbonyl Chloride

Electrophilic Reactivity at the Carbonyl Center

The carbonyl group in azetidine-1-carbonyl chloride is highly susceptible to nucleophilic attack. This reactivity is a hallmark of acyl chlorides in general. youtube.comlibretexts.org The carbon atom of the carbonyl group (C=O) is significantly electron-deficient, or electrophilic, due to the strong electron-withdrawing effects of both the adjacent oxygen and chlorine atoms. libretexts.orgdocbrown.info This polarization creates a partial positive charge on the carbonyl carbon, making it a prime target for electron-rich species, known as nucleophiles. masterorganicchemistry.comoxfordsciencetrove.com

The general mechanism for reactions at this center is nucleophilic acyl substitution. libretexts.orgmasterorganicchemistry.com This process typically involves a two-step addition-elimination mechanism. libretexts.orgchemguide.co.uk

Nucleophilic Addition: A nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate with a negative charge on the oxygen atom. masterorganicchemistry.comlibretexts.org

Elimination of the Leaving Group: The tetrahedral intermediate is transient. It collapses by reforming the carbon-oxygen double bond, which concurrently expels the most stable leaving group. In this case, the chloride ion (Cl⁻) is an excellent leaving group, facilitating the reaction. youtube.commasterorganicchemistry.com

This high reactivity allows this compound to act as a potent acylating agent, readily transferring the azetidine-1-carbonyl moiety to various nucleophiles. wikipedia.org

Nucleophilic Acylation and Amidation Reactions

As a reactive acyl chloride, this compound is a versatile reagent for acylation, enabling the formation of amides, esters, and other derivatives through nucleophilic acyl substitution. youtube.comwikipedia.org

This compound reacts rapidly with primary and secondary amines in a process known as aminolysis to yield the corresponding N-substituted azetidine-1-carboxamides. libretexts.org This reaction is a cornerstone of amide synthesis. fishersci.it The reaction typically proceeds at room temperature and often requires a base, or a second equivalent of the amine, to neutralize the hydrogen chloride (HCl) byproduct that is formed. libretexts.orghud.ac.uk The neutralization step is crucial because the formation of HCl would otherwise protonate the starting amine, converting it into its non-nucleophilic ammonium (B1175870) salt and halting the reaction. libretexts.org

The mechanism follows the standard nucleophilic acyl substitution pathway:

The lone pair of electrons on the amine's nitrogen atom attacks the carbonyl carbon. libretexts.org

A tetrahedral intermediate is formed. libretexts.org

The intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion. libretexts.org

The resulting protonated amide is deprotonated by a base (such as a second molecule of the amine or pyridine) to give the final, neutral amide product. libretexts.orgyoutube.com

This transformation is highly efficient for producing a wide array of functionalized azetidine (B1206935) carboxamides. researchgate.net

When this compound is treated with alcohols (alcoholysis) or phenols (phenolysis), it undergoes a nucleophilic acyl substitution to form the corresponding esters. chemguide.co.ukyoutube.com The reaction is typically very fast and exothermic. libretexts.orgchemguide.co.uk Like aminolysis, this reaction also produces hydrogen chloride as a byproduct, and a non-nucleophilic base such as pyridine (B92270) is often added to scavenge the acid formed. wikipedia.org

The mechanism is analogous to aminolysis, with the alcohol's oxygen atom acting as the nucleophile. docbrown.infoyoutube.com

A lone pair of electrons from the alcohol's oxygen attacks the electrophilic carbonyl carbon of the this compound. libretexts.orgchemguide.co.uk

This addition forms a tetrahedral intermediate. youtube.com

The intermediate eliminates a chloride ion to reform the C=O double bond, creating a protonated ester (an oxonium ion). docbrown.infolibretexts.org

The chloride ion or another base in the mixture removes the proton from the oxygen atom to yield the final ester product and HCl. docbrown.infolibretexts.org

This compound can also react with strong carbon-based nucleophiles, such as Grignard reagents (R-MgX). However, this reaction typically does not stop at the ketone stage. The initial nucleophilic acyl substitution reaction, where the Grignard reagent displaces the chloride, forms an intermediate azetidinyl ketone. uomustansiriyah.edu.iq This ketone is also reactive towards the Grignard reagent and is generally more reactive than the starting acyl chloride. msu.edu Consequently, a second equivalent of the Grignard reagent immediately adds to the ketone via nucleophilic addition, and subsequent workup with acid yields a tertiary alcohol where two of the substituents attached to the carbinol carbon are identical and originate from the Grignard reagent. libretexts.orguomustansiriyah.edu.iq

Ring-Opening Reactions of Azetidines Facilitated by Acyl Chloride Activation

A distinctive feature of the reactivity of azetidine-containing compounds is the potential for ring-opening, driven by the release of ring strain. rsc.orgrsc.org In the case of azetidine itself reacting with an acyl chloride, the azetidine nitrogen acts as a nucleophile, attacking the acyl chloride. bioorg.orgresearchgate.net This forms a highly reactive N-acyl-azetidinium ion intermediate. acs.org This azetidinium ion is significantly activated towards nucleophilic attack. The chloride ion, liberated from the acyl chloride during the formation of the azetidinium intermediate, can then act as a nucleophile, attacking one of the azetidine ring carbons and leading to the opening of the four-membered ring. bioorg.org This process ultimately yields γ-chloro-amides.

This activation-ring-opening sequence is a powerful strategy in organic synthesis, transforming a stable cyclic amine into a functionalized acyclic amide. beilstein-journals.orgresearchgate.netnih.gov The regioselectivity of the ring-opening can be influenced by substituents on the azetidine ring.

The ring-opening of azetidines can be rendered enantioselective by using a chiral catalyst. Research has demonstrated that a chiral squaramide hydrogen-bond donor catalyst can promote the highly enantioselective ring-opening of 3-substituted azetidines with various acyl chlorides. acs.orgillinois.edu This methodology provides access to valuable bifunctional γ-halo-amine chiral building blocks. acs.org

The proposed mechanism involves the formation of an N-acyl-azetidinium chloride ion pair, which is bound to the chiral catalyst. acs.org The catalyst creates a specific chiral environment that directs the nucleophilic attack of the chloride ion, leading to the preferential formation of one enantiomer of the ring-opened product. The reaction exhibits broad scope with respect to both the azetidine substituent and the acyl chloride. acs.org

For instance, the reaction of 3-phenylazetidine (B587272) with a variety of acyl chlorides, catalyzed by a specific arylpyrrolidino-squaramide catalyst, produces highly enantioenriched products. acs.org

Enantioselective Ring-Opening of 3-Phenylazetidine with Various Acyl Chlorides acs.org
Acyl ChlorideProductYield (%)Enantiomeric Excess (ee, %)
Cyclohexanecarbonyl chlorideN-(3-chloro-1-phenylpropyl)cyclohexanecarboxamide9997
Acetyl chlorideN-(3-chloro-1-phenylpropyl)acetamide9491
Pivaloyl chlorideN-(3-chloro-1-phenylpropyl)pivalamide9897
(Boc-glycyl) chloridetert-butyl (2-((3-chloro-1-phenylpropyl)amino)-2-oxoethyl)carbamate9992
(N-Boc-isonipecotoyl) chloridetert-butyl 4-((3-chloro-1-phenylpropyl)carbamoyl)piperidine-1-carboxylate9997

The reaction is also effective across a wide range of 3-substituted azetidines when reacted with cyclohexanecarbonyl chloride, showcasing the versatility of this catalytic system. acs.org

Enantioselective Ring-Opening of Various 3-Substituted Azetidines acs.org
Azetidine 3-SubstituentYield (%)Enantiomeric Excess (ee, %)
Phenyl9997
4-Methoxyphenyl9898
1-Naphthyl9998
2-Thienyl9996
2-Pyridyl9998
Phenylethynyl9896
Cyclohexyl9998
Phenoxy9998
Fluorine9491

Catalytic Strategies for Controlled Ring Opening

The ring opening of azetidines, particularly when activated by an N-acyl group derived from reagents like this compound, is a powerful transformation in organic synthesis. The formation of an N-acyl-azetidinium intermediate significantly increases the ring strain and renders the ring susceptible to nucleophilic attack. While traditional methods often rely on strong Lewis or Brønsted acids to activate the azetidine ring, recent advancements have focused on catalytic strategies that offer greater control and selectivity nih.gov.

A prominent catalytic strategy involves the use of chiral hydrogen-bond donor catalysts, such as squaramides. acs.org These catalysts have proven highly effective in promoting the enantioselective ring-opening of 3-substituted azetidines with acyl halides. acs.org The mechanism involves the formation of an N-acyl-azetidinium chloride ion pair intermediate. acs.org The squaramide catalyst binds to this ion pair through noncovalent interactions, specifically hydrogen bonding, thereby controlling the stereochemical course of the subsequent nucleophilic attack by the chloride ion. acs.org This charge recognition catalysis is sensitive to solvent effects, with ethereal solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) providing optimal selectivity, while highly polar solvents can disrupt the crucial catalyst-substrate interactions. acs.org This catalytic approach is notable for its ability to generate synthetically valuable α-amino-γ-halopropane chiral building blocks from a wide variety of azetidine substrates. acs.org

Stereochemical Outcomes of Ring-Opening Reactions

The stereochemical outcome of ring-opening reactions of N-acylated azetidines is critically dependent on the chosen methodology. The use of chiral catalysts allows for the conversion of prochiral or racemic azetidines into highly enantioenriched products.

In the squaramide-catalyzed ring opening of 3-substituted azetidines, high levels of enantioselectivity are consistently achieved. acs.org The catalyst orchestrates the attack of the nucleophile on the catalyst-bound azetidinium ion, leading to a rate-limiting ring opening with a defined stereochemical trajectory. acs.org This method has been successfully applied to a broad scope of azetidines bearing diverse substituents at the 3-position, including various aromatic, heteroaromatic, and heteroatom-centered groups, yielding the corresponding ring-opened products with excellent enantiomeric excess (ee). acs.org For instance, the reaction of 3-phenylazetidine with cyclohexane (B81311) carbonyl chloride in the presence of a squaramide catalyst affords the product in 99% yield and 97% ee. acs.org However, the scope has limitations; azetidines with small alkyl substituents like a methyl group at the 3-position tend to result in diminished enantioselectivity. acs.org

The following table summarizes the stereochemical outcomes for the enantioselective ring opening of various 3-substituted azetidines catalyzed by a chiral squaramide catalyst.

Substituent (R) at C3-PositionProductYield (%)Enantiomeric Excess (ee, %)Reference
Phenyl3a9997 acs.org
1-Naphthyl3b9997 acs.org
4-Methoxyphenyl3c9997 acs.org
4-Fluorophenyl3d9996 acs.org
3-Thienyl3h9997 acs.org
2-Pyridyl3k9995 acs.org
Phenylethynyl3m9795 acs.org
Cyclohexyl3p9997 acs.org
Fluorine3u9491 acs.org

Intra- and Intermolecular Cyclization Reactions Involving this compound

While this compound is primarily a reagent for activating the azetidine ring for ring-opening, the resulting N-acyl azetidine moiety can be involved in or preceded by various cyclization reactions to construct complex molecular architectures. These reactions leverage the unique properties of the four-membered ring.

Intramolecular Cyclization: Intramolecular reactions are frequently employed to synthesize intricate polycyclic and spirocyclic systems containing an azetidine core. A notable strategy involves strain-release driven spirocyclization. bris.ac.uk In this approach, precursors like azabicyclo[1.1.0]butyl ketones, upon electrophilic activation, can undergo an intramolecular spirocyclization to furnish a diverse array of spiro-azetidine products. bris.ac.uk Another powerful method is the enantioselective synthesis of spirocyclic azetidine oxindoles through intramolecular C-C bond formation, which can be achieved using chiral phase-transfer catalysts. nih.gov Furthermore, transition-metal catalysis, such as the Palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination, provides a pathway to functionalized azetidines via reductive elimination from a Pd(IV) intermediate, forming the azetidine ring through intramolecular cyclization. rsc.org

Intermolecular Cyclization: Intermolecular cyclizations are fundamental for the initial construction of the azetidine ring itself, which can then be functionalized with a carbonyl chloride group. A prominent example is the intermolecular [2+2] photocycloaddition. The aza Paternò-Büchi reaction, particularly when mediated by visible light with an iridium photocatalyst, allows for the cycloaddition of oximes with a wide range of alkenes. nih.gov This method is characterized by its operational simplicity and mild conditions, providing access to highly functionalized azetidines from readily available precursors. nih.gov These azetidines can subsequently be acylated to participate in further reactivity studies.

Applications of Azetidine 1 Carbonyl Chloride in Advanced Synthetic Chemistry

Role as a Versatile Building Block for Functionalized Azetidines

The primary role of azetidine-1-carbonyl chloride in synthetic chemistry is as an electrophilic azetidinylating agent. The carbonyl chloride group is an excellent leaving group, facilitating nucleophilic acyl substitution reactions with a wide range of nucleophiles. chemistrysteps.comlibretexts.org This reactivity allows for the direct and efficient installation of the azetidine-1-carbonyl moiety onto various substrates, thereby generating a library of functionalized azetidines. These products can be final target molecules or serve as intermediates for further chemical elaboration.

The reaction proceeds via a nucleophilic addition-elimination mechanism, where a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the chloride ion yields the stable, functionalized azetidine (B1206935) derivative. libretexts.org This process is highly efficient for a multitude of nucleophiles, including alcohols, phenols, amines, and thiols, leading to the formation of carbamates, ureas, and thiocarbamates, respectively.

Table 1: Synthesis of Functionalized Azetidines from this compound
Nucleophile (Nu-H)Product ClassResulting Functional GroupGeneral Structure
Alcohol (R-OH)Azetidine-1-carboxylate (Carbamate)-O-RAzetidinyl-C(O)OR
Amine (R-NH2)Azetidine-1-carboxamide (B3145031) (Urea)-NH-RAzetidinyl-C(O)NHR
Thiol (R-SH)Azetidine-1-carbothioate (Thiocarbamate)-S-RAzetidinyl-C(O)SR
Carboxylate (R-COO-)Mixed Anhydride-O-C(O)RAzetidinyl-C(O)OC(O)R

This straightforward method provides access to a diverse set of azetidine-containing building blocks that are valuable in drug discovery and medicinal chemistry. lifechemicals.comsciencedaily.comchemrxiv.org

Synthesis of Complex Polycyclic and Heterocyclic Scaffolds

This compound is instrumental in the construction of more complex molecular architectures, including polycyclic and heterocyclic scaffolds. By reacting it with bifunctional or polyfunctional nucleophiles, chemists can introduce the azetidine ring while simultaneously providing a handle for subsequent cyclization reactions.

For instance, reacting this compound with an amino alcohol can generate an intermediate containing both a urea (B33335)/carbamate linkage and a terminal hydroxyl or amino group. This group can then participate in intramolecular reactions, such as ring-closing metathesis (if an alkene is present), palladium-catalyzed C-H amination, or simple nucleophilic substitution, to forge new rings. rsc.orgnih.gov This strategy has been employed to create fused, bridged, and spirocyclic systems containing the azetidine core. nih.govresearchgate.netresearchgate.net

Example Synthetic Strategy:

Functionalization: Reaction of this compound with a nucleophile containing a distal reactive group (e.g., an alkene or a leaving group precursor).

Cyclization: An intramolecular reaction is triggered to form a new ring fused or bridged to the azetidine moiety.

This modular approach allows for the rapid assembly of complex and structurally diverse scaffolds, which is a key goal in diversity-oriented synthesis for the exploration of new chemical space. researchgate.netnih.gov

Integration into Peptidomimetic Frameworks

In the field of peptidomimetics, the rigid, strained structure of the azetidine ring is used to impart conformational constraints on peptide backbones. enamine.net this compound serves as an efficient reagent for incorporating this structural motif. It can be used to cap the N-terminus of a peptide chain by reacting with the free amino group of the terminal amino acid, forming a stable urea linkage.

This reaction is synthetically straightforward and analogous to standard peptide coupling, but instead of adding another amino acid, it introduces the azetidinyl-carbonyl group. The resulting structure can influence the peptide's secondary structure and stability. The 3-aminoazetidine (3-AAz) subunit, for example, has been shown to be a potent turn-inducing element that facilitates the macrocyclization of small peptides. researchgate.netnih.gov While this compound provides the N-carbonyl cap, the underlying principle of using the azetidine scaffold to control conformation is similar.

Table 2: Utility in Peptidomimetic Synthesis
Synthetic ApplicationReactantResulting LinkageSynthetic Goal
N-terminal CappingPeptide with free N-terminusUrea (Azetidinyl-C(O)-NH-Peptide)Introduce conformational rigidity; modify solubility/stability
Fragment LigationAmino-functionalized peptide fragmentUreaConnect two peptide segments with a non-standard linker

The synthetic utility lies in its ability to rigidly functionalize a peptide, providing a tool to probe structure-activity relationships by altering the conformational landscape of the molecule. umich.edu

Development of Novel Linker Motifs for Chemical Probes

The development of chemical probes, which are essential tools for studying biological systems, often requires a linker to connect a binding motif to a reporter tag (e.g., a fluorophore, biotin). The properties of this linker are crucial, as it must maintain the functionality of both ends of the probe without introducing unwanted interactions. The rigid structure of the azetidine ring makes it an attractive component for linkers, providing defined spatial separation between the connected moieties. enamine.net

This compound is an ideal starting point for creating such linkers. Through sequential reactions, it can be coupled to two different nucleophilic partners. For example, it can first react with a nucleophile on a reporter molecule and the resulting intermediate can be modified to react with a target-binding ligand. A more direct approach involves reacting this compound with a molecule that already contains two different nucleophilic sites, one of which reacts selectively, leaving the other for subsequent conjugation. The resulting azetidine-1-carboxamide serves as a stable and conformationally restricted linker. This strategy has been conceptually applied using related azetidine sulfonyl fluorides for creating new degrader motifs and PROTAC linkers. nih.gov

Precursor to Reactive Intermediates for Further Chemical Transformations

Beyond its direct reactions with nucleophiles, this compound can be converted into other reactive intermediates, further expanding its synthetic utility. The acyl chloride can be transformed into an acyl azide (B81097), which is a precursor for the Curtius rearrangement.

Transformation Sequence:

Acyl Azide Formation: Reaction of this compound with an azide source, such as sodium azide, yields azetidine-1-carbonyl azide.

Curtius Rearrangement: Gentle heating of the acyl azide induces a rearrangement, with loss of dinitrogen gas, to form azetidin-1-yl isocyanate.

This isocyanate is a highly valuable and reactive intermediate. It can readily react with a host of nucleophiles, such as alcohols and amines, to form carbamates and ureas, respectively. This two-step process provides an alternative route to the functionalized azetidines described in section 4.1 and is particularly useful when the desired nucleophile is incompatible with the conditions of direct acylation. The isocyanate intermediate opens up a different set of reaction possibilities and can be a key component in the synthesis of polymers or complex heterocyclic systems.

Computational and Spectroscopic Investigations of Azetidine 1 Carbonyl Chloride Reactivity

Quantum Chemical Modeling of Reaction Pathways

Quantum chemical modeling, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of chemical reactions. For azetidine-1-carbonyl chloride, these methods can provide detailed insights into the energetics and geometries of reactants, transition states, and products, which are often difficult to determine experimentally.

The reactions of this compound are expected to proceed via nucleophilic acyl substitution, a pathway common for acyl chlorides. chemistrystudent.comchemistrysteps.com Computational studies on analogous systems, such as the desymmetrization of N-acyl-azetidines, have successfully employed DFT calculations (e.g., at the B97D3/6-311+G(2d,2p) level of theory) to map out reaction energy profiles. chemrxiv.orgrsc.org A similar approach for this compound would involve modeling its reaction with various nucleophiles.

The generally accepted mechanism for nucleophilic acyl substitution on acyl chlorides involves a two-step addition-elimination process. chemistrystudent.com In the context of a computational study, this would be modeled as follows:

Nucleophilic Attack: The initial step is the attack of a nucleophile on the electrophilic carbonyl carbon of the this compound. This leads to the formation of a tetrahedral intermediate. DFT calculations can determine the activation energy for this step by locating the corresponding transition state.

Chloride Elimination: The tetrahedral intermediate then collapses, expelling the chloride ion as a leaving group and reforming the carbonyl double bond to yield the final product. The transition state for this step can also be computationally modeled.

A hypothetical reaction coordinate diagram for the reaction of this compound with a generic nucleophile (Nu) is shown below. The relative energies of the intermediates and transition states would be determined through DFT calculations.

SpeciesDescriptionRelative Energy (kcal/mol) - Illustrative
ReactantsThis compound + Nucleophile0
TS1Transition state for nucleophilic attack10-15
IntermediateTetrahedral intermediate5-10
TS2Transition state for chloride elimination8-12
ProductsN-Azetidinyl-substituted product + Chloride-10 to -20

This table is illustrative and actual values would be obtained from specific quantum chemical calculations.

Conceptual DFT provides a framework for quantifying the reactivity of molecules through various descriptors. nih.govresearchgate.netscielo.org.mx For this compound, these descriptors can help predict its behavior in chemical reactions.

Key reactivity descriptors that would be calculated include:

Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. For an acyl chloride, the LUMO is expected to be centered on the carbonyl carbon, indicating its susceptibility to nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. For this compound, a region of high positive potential (electrophilic site) would be expected around the carbonyl carbon, while negative potential would be located around the oxygen and chlorine atoms.

Fukui Functions: These functions provide information about the local reactivity of different atomic sites within the molecule, indicating the most likely sites for nucleophilic, electrophilic, and radical attack.

DescriptorPredicted Characteristic for this compoundImplication for Reactivity
LUMOLocalized on the carbonyl carbonHighly susceptible to nucleophilic attack at this position
MEPStrong positive potential on the carbonyl carbonDirects incoming nucleophiles to the carbonyl group
Hirshfeld ChargeSignificant positive charge on the carbonyl carbonConfirms the electrophilic nature of the carbonyl carbon

This table presents expected trends based on the known electronic properties of acyl chlorides and carbamoyl (B1232498) chlorides. nih.gov

Predictive Algorithms for Reaction Outcome and Selectivity

While quantum chemical methods provide detailed mechanistic insights for specific reactions, machine learning and other predictive algorithms offer a broader approach to forecasting reaction outcomes and selectivity. These models are typically trained on large datasets of known reactions. For a compound like this compound, such algorithms could predict the major product when reacted with a variety of nucleophiles under different conditions.

These predictive models often represent molecules as fingerprints or graphs and use this information to predict the likelihood of different reaction pathways. The development of such models has shown promise in predicting the outcomes of organic reactions with reasonable accuracy. For instance, models have been developed to predict the major product from a list of possible candidates with high accuracy.

Spectroscopic Analysis of Reaction Kinetics and Intermediates (e.g., vibrational spectroscopy for carbonyl modes)

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is an invaluable tool for studying carbonyl-containing compounds and monitoring reaction kinetics. The carbonyl (C=O) stretching vibration gives rise to a strong and distinct absorption band in the IR spectrum. spectroscopyonline.commasterorganicchemistry.com

The position of the C=O stretching frequency is sensitive to the electronic and structural environment of the carbonyl group. For this compound, several factors would influence this frequency:

Acyl Chloride Group: Acyl chlorides typically exhibit C=O stretching frequencies in the range of 1770-1820 cm⁻¹. libretexts.orglibretexts.org This is higher than for ketones or amides due to the inductive electron-withdrawing effect of the chlorine atom, which strengthens the C=O bond.

Azetidine (B1206935) Ring Strain: Incorporating a carbonyl group into a four-membered ring, as in β-lactams (azetidin-2-ones), is known to increase the C=O stretching frequency by about 30-60 cm⁻¹ compared to acyclic amides. msu.edupg.edu.pl This is attributed to the ring strain affecting the hybridization and bond angles of the carbonyl carbon.

Considering these two effects, the carbonyl stretching frequency for this compound is predicted to be at a relatively high wavenumber, likely in the region of 1800-1840 cm⁻¹ .

Compound TypeTypical C=O Stretch (cm⁻¹)Key Influencing Factor
Acyclic Ketone1715Reference
Acyclic Amide1650Resonance donation from Nitrogen
Acyclic Acyl Chloride1800Inductive withdrawal by Chlorine
β-Lactam (Azetidin-2-one)1745Ring Strain
This compound 1800-1840 (Predicted) Inductive effect and Ring Strain

This table is a compilation of typical IR stretching frequencies from spectroscopic data. libretexts.orglibretexts.orgmsu.edupg.edu.pl

This distinct and intense carbonyl band can be used to monitor the progress of reactions involving this compound. For example, in a reaction where the acyl chloride is converted to an ester or an amide, the disappearance of the high-frequency C=O band of the starting material and the appearance of the lower-frequency C=O band of the product (e.g., ~1735 cm⁻¹ for an ester, ~1650 cm⁻¹ for an amide) can be followed over time to determine the reaction kinetics.

Future Perspectives in Azetidine 1 Carbonyl Chloride Research

Design and Development of Novel Catalytic Systems

The synthesis and functionalization of the azetidine (B1206935) core, the precursor to Azetidine-1-carbonyl chloride, remains a challenge due to its inherent ring strain. medwinpublishers.com Future research will heavily focus on pioneering novel catalytic systems to overcome these synthetic hurdles. The development of catalysts that can facilitate the construction of the azetidine ring with high efficiency and under mild conditions is a primary objective.

Table 1: Emerging Catalytic Strategies for Azetidine Synthesis

Catalytic Approach Metal/Catalyst Example Key Transformation Potential Advantage
C-H Amination Palladium(II) Intramolecular cyclization High functional group tolerance
Photocatalysis fac-[Ir(dFppy)3] [2+2] cycloaddition Access to diverse substrates under mild conditions
Hydrogen-Bond-Donor Catalysis Chiral Squaramide Enantioselective ring-opening High enantioselectivity for functionalization

These advanced catalytic methods will not only streamline the synthesis of the basic azetidine structure but also enable the creation of more complex and substituted azetidines, which can then be converted to novel this compound derivatives for use in medicinal chemistry and materials science. chemrxiv.org

Advancements in Stereoselective and Regioselective Transformations

The biological activity of molecules containing azetidine rings is often highly dependent on their stereochemistry. nih.gov Consequently, a major thrust of future research is the development of advanced stereoselective and regioselective transformations involving the azetidine core. For this compound, this translates to using it as a reagent to derivatize enantiomerically pure azetidines or engaging its derivatives in reactions where stereochemistry is precisely controlled.

Recent breakthroughs include the use of chiral auxiliaries, such as tert-butanesulfinamides, to guide the stereoselective synthesis of C2-substituted azetidines. acs.org This method provides access to a range of enantioenriched aryl, vinyl, and alkyl-substituted azetidines that were previously difficult to obtain. acs.org Another powerful strategy involves the enantioselective ring-opening of azetidines using chiral hydrogen-bond donor catalysts, which can produce highly enantioenriched products. acs.org

Future efforts will aim to expand the repertoire of these selective reactions. Research into catalysts that can control the regioselectivity of ring-opening or functionalization at specific positions of the azetidine ring will be crucial. researchgate.net For instance, developing methods to selectively functionalize the C3 position of an azetidine ring while a carbonyl chloride moiety is present at the nitrogen would allow for the creation of highly complex and valuable molecules from a simple starting material.

Exploration of Sustainable and Efficient Synthetic Routes

The principles of green chemistry are increasingly influencing synthetic strategies across the chemical sciences. For this compound and its precursors, future research will prioritize the development of more sustainable and efficient synthetic routes. This involves minimizing waste, reducing the use of hazardous reagents, and improving energy efficiency.

One promising avenue is the use of flow chemistry. Photochemical modifications of azetidine-2-carboxylic acids have been successfully scaled up from milligram to multigram quantities using flow reactors. chemrxiv.org This technology offers superior control over reaction parameters, improved safety, and the potential for continuous manufacturing, making it a highly efficient and scalable approach. chemrxiv.org

Integration with Automated Synthesis and High-Throughput Experimentation

The synergy between automation, data science, and chemical synthesis is set to revolutionize the discovery of new molecules and reactions. unimi.it Future research on this compound and its derivatives will undoubtedly leverage these technologies to accelerate progress. Automated synthesis platforms, coupled with high-throughput experimentation (HTE), will enable the rapid screening of reaction conditions and the creation of large libraries of novel azetidine-containing compounds. acs.org

By using robotic systems, researchers can perform thousands of reactions per day at the nanoscale, varying substrates, catalysts, and solvents to quickly identify optimal conditions or discover new reactivity. unimi.it For example, an automated platform could be used to react this compound with a vast array of amines or alcohols to generate a library of amides and esters for biological screening. This integration of automated synthesis with rapid analysis, such as mass spectrometry, allows for the swift identification of successful reactions and promising compounds. unimi.itacs.org

Computational modeling will also play a crucial role. By predicting which substrates are likely to react successfully, computational tools can guide experimental design, saving time and resources by avoiding trial-and-error approaches. thescience.dev This data-rich approach, combining predictive modeling with high-throughput synthesis and screening, will define the next era of discovery in azetidine chemistry. unimi.it

Q & A

(Basic) What are the recommended methodologies for synthesizing and characterizing azetidine-1-carbonyl chloride in laboratory settings?

Answer:
this compound is typically synthesized via the reaction of azetidine with phosgene or its safer equivalents (e.g., triphosgene) under anhydrous conditions. Key steps include:

  • Synthesis : Slow addition of azetidine to a cooled solution of triphosgene in dichloromethane, followed by reflux and purification via distillation .
  • Characterization :
    • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm the absence of impurities (e.g., residual azetidine or solvent).
    • IR Spectroscopy : A strong carbonyl stretch (~1800 cm1^{-1}) confirms the acyl chloride moiety.
    • Elemental Analysis : To verify purity (>95%) .
      Best Practices : Document all experimental conditions (temperature, solvent ratios, reaction time) to ensure reproducibility. Include detailed spectral data in supplementary materials, adhering to journal guidelines for compound characterization .

(Advanced) How can researchers resolve contradictions in reactivity studies of this compound with nucleophiles?

Answer:
Discrepancies in reactivity (e.g., unexpected side products or low yields) often arise from competing reaction pathways or solvent effects. Methodological approaches include:

  • Mechanistic Probes : Use kinetic studies (e.g., time-resolved 19F^{19}\text{F} NMR) to identify intermediates in nucleophilic acyl substitution reactions.
  • Computational Modeling : DFT calculations to map energy barriers for alternative pathways (e.g., SN2 vs. SN1 mechanisms) .
  • Solvent Screening : Test polar aprotic (e.g., THF) vs. nonpolar solvents to assess steric and electronic effects.
    Example : A 2024 study found that trace moisture in DMF catalyzes hydrolysis, leading to carboxylic acid byproducts. Rigorous drying of solvents and reagents resolved this .

(Basic) What safety protocols are critical when handling this compound in laboratory experiments?

Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and a lab coat. Work in a fume hood to avoid inhalation .
  • Storage : Store under inert gas (argon) at -20°C to prevent hydrolysis.
  • Spill Management : Neutralize spills with sodium bicarbonate or sand, avoiding water to prevent exothermic reactions .
    Documentation : Include safety data from SDS sheets (e.g., MedChemExpress HY-Y0530) in experimental protocols .

(Advanced) How is this compound utilized in structural biology, particularly in enzyme inhibition studies?

Answer:
this compound derivatives are used to synthesize covalent inhibitors targeting catalytic residues. A case study (SMTL ID: 5si6) demonstrated its application in:

  • Crystallography : Co-crystallization with human phosphodiesterase 10 (PDE10A) at 2.00 Å resolution revealed binding interactions with a Mg2+^{2+} ion and active-site residues .
  • Structure-Activity Relationships (SAR) : Modifications to the azetidine ring (e.g., sulfonyl groups) enhanced binding affinity. Data from X-ray diffraction and molecular dynamics simulations validated these findings .
    Methodological Note : Ensure ligand purity (>99%) and use cryoprotection (e.g., glycerol) during crystallization to minimize radiation damage .

(Basic) What spectroscopic and chromatographic techniques are essential for analyzing this compound purity?

Answer:

  • HPLC : Reverse-phase C18 columns with UV detection (220 nm) to quantify residual azetidine.
  • GC-MS : Headspace analysis to detect volatile impurities (e.g., phosgene derivatives).
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks ([M+H]+^+ = 120.05 Da) .
    Data Interpretation : Compare retention times and spectral profiles against certified reference standards. Discrepancies in 13C^{13}\text{C} NMR shifts >0.5 ppm indicate impurities .

(Advanced) How can researchers design experiments to study the hydrolytic stability of this compound under physiological conditions?

Answer:

  • Kinetic Studies : Monitor hydrolysis rates via pH-stat titration in buffers (pH 7.4, 37°C).
  • Isotopic Labeling : Use 18O^{18}\text{O}-labeled water to track hydrolysis pathways via LC-MS.
  • Computational Predictions : MD simulations to model water accessibility to the carbonyl carbon .
    Example : A 2023 study found that electron-withdrawing substituents on the azetidine ring reduce hydrolysis rates by 40%, enabling prolonged activity in biological systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.